molecular formula C12H14N4O3S2 B2774932 Benzo[c][1,2,5]thiadiazol-5-yl(4-(methylsulfonyl)piperazin-1-yl)methanone CAS No. 1202986-36-4

Benzo[c][1,2,5]thiadiazol-5-yl(4-(methylsulfonyl)piperazin-1-yl)methanone

Cat. No. B2774932
CAS RN: 1202986-36-4
M. Wt: 326.39
InChI Key: KVPTYFYLLJOBND-UHFFFAOYSA-N
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Description

Benzo[c][1,2,5]thiadiazol-5-yl(4-(methylsulfonyl)piperazin-1-yl)methanone, also known as BTD-001, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of benzothiadiazole derivatives, which are known for their diverse biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.

Scientific Research Applications

Antimicrobial and Antitubercular Activity

  • Antimycobacterial Chemotypes : A scaffold similar to Benzo[c][1,2,5]thiadiazol-5-yl derivatives has been identified as new anti-mycobacterial chemotypes, showing potential in the treatment of tuberculosis with low cytotoxicity and promising therapeutic indices. Their anti-tubercular activity against Mycobacterium tuberculosis H37Rv strain has been documented, demonstrating the potential of such compounds in developing new antimicrobial agents (S. Pancholia et al., 2016).
  • Antibacterial Activity : Derivatives of 1,3,4-thiadiazol have shown high activity against Gram-positive bacteria, suggesting the structural importance of the thiadiazole moiety in bacterial inhibition. This underscores the chemical class's relevance in searching for new antibacterial agents (A. Foroumadi et al., 2005).

Antiviral Activity

  • Anti-Tobacco Mosaic Virus : Certain thiadiazole sulfonamide derivatives have exhibited antiviral activity against the tobacco mosaic virus, highlighting the potential application of related compounds in plant virus control and possibly in human viral infections (Zhuo Chen et al., 2010).

Molecular Interaction and Enzyme Inhibition

  • Carbonic Anhydrase Inhibition : Compounds incorporating thiadiazol moieties have shown inhibition of human carbonic anhydrase isozymes, suggesting their potential use in treating conditions like glaucoma, epilepsy, and mountain sickness. The specific inhibition of tumor-associated isozymes highlights the scaffold's potential in cancer therapy (A. Alafeefy et al., 2015).
  • Enzymatic Metabolism and Drug Development : Understanding the oxidative metabolism of compounds by cytochrome P450 and other enzymes is crucial for drug development. Studies on compounds with structural similarities provide insights into potential metabolic pathways and interactions, informing the safety and efficacy profiles of new drugs (Mette G. Hvenegaard et al., 2012).

Aggregation and Molecular Properties

  • Molecular Aggregation Studies : Investigations into molecular aggregation processes of thiadiazole derivatives in different solvents have provided valuable information on the photophysical properties of these compounds. Such studies are essential for developing materials with specific optical properties (A. Matwijczuk et al., 2016).

properties

IUPAC Name

2,1,3-benzothiadiazol-5-yl-(4-methylsulfonylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O3S2/c1-21(18,19)16-6-4-15(5-7-16)12(17)9-2-3-10-11(8-9)14-20-13-10/h2-3,8H,4-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVPTYFYLLJOBND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)C(=O)C2=CC3=NSN=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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